2-(1-bromoethyl)-1-fluoro-4-nitrobenzene
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Overview
Description
2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group, a fluoro group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-bromoethyl)-1-fluoro-4-nitrobenzene typically involves multiple steps, starting with the nitration of benzene to produce nitrobenzene. Subsequent halogenation reactions introduce the bromoethyl and fluoro groups.
Industrial Production Methods: In an industrial setting, the compound is produced through controlled reactions involving nitration, bromination, and fluorination processes. These reactions are carried out under specific conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-(1-bromoethyl)-1-fluoroaniline.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Substitution: Using nucleophiles like sodium iodide (NaI) in acetone.
Major Products Formed:
Nitroso Derivatives: Resulting from the oxidation of the nitro group.
Amines: Resulting from the reduction of the nitro group.
Substitution Products: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 2-(1-Bromoethyl)-1-fluoro-4-nitrobenzene is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in various chemical reactions.
Medicine: It may be used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: In the chemical industry, it serves as a building block for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1-bromoethyl)-1-fluoro-4-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and biological activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
2-Bromoethylbenzene: Lacks the fluoro and nitro groups.
1-Fluoro-4-nitrobenzene: Lacks the bromoethyl group.
2-Bromo-1-fluorobenzene: Different positions of the substituents.
Uniqueness: 2-(1-bromoethyl)-1-fluoro-4-nitrobenzene is unique due to the combination of bromoethyl, fluoro, and nitro groups on the benzene ring, which imparts distinct chemical and biological properties compared to its similar compounds.
Properties
CAS No. |
2680542-15-6 |
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Molecular Formula |
C8H7BrFNO2 |
Molecular Weight |
248 |
Purity |
95 |
Origin of Product |
United States |
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